molecular formula C14H15NS B8357439 4-(N-Benzyl)aminothioanisole CAS No. 58259-35-1

4-(N-Benzyl)aminothioanisole

Cat. No.: B8357439
CAS No.: 58259-35-1
M. Wt: 229.34 g/mol
InChI Key: LNQFZNMJFSDECB-UHFFFAOYSA-N
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Description

4-(N-Benzyl)aminothioanisole is a thioanisole derivative featuring a benzylamino substituent at the para position of the aromatic ring. Structurally, it combines a thioether (–SMe) group with a benzylamine moiety, making it a hybrid of aromatic thioethers and N-benzylated amines. For instance, palladium-catalyzed cross-coupling reactions, as described in , are commonly employed to synthesize structurally related N-benzyl propargylamine derivatives, suggesting analogous methods could apply to this compound .

Properties

CAS No.

58259-35-1

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

N-benzyl-4-methylsulfanylaniline

InChI

InChI=1S/C14H15NS/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI Key

LNQFZNMJFSDECB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Benzyl)aminothioanisole typically involves the reaction of p-(methylthio)aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

p-(Methylthio)aniline+Benzyl chlorideNaOH, refluxThis compound\text{p-(Methylthio)aniline} + \text{Benzyl chloride} \xrightarrow{\text{NaOH, reflux}} \text{this compound} p-(Methylthio)aniline+Benzyl chlorideNaOH, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium or ruthenium complexes can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(N-Benzyl)aminothioanisole undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, benzyl chloride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-(N-Benzyl)aminothioanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(N-Benzyl)aminothioanisole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural analogs of 4-(N-Benzyl)aminothioanisole include compounds with variations in substituent groups (e.g., halogens, methoxy, trifluoromethyl) or backbone alterations (e.g., oxygen-based anisoles, nitrobenzylamines).

Table 1: Substituent Effects on Reactivity and Yield

Compound Substituent Reaction Yield (%) Key Observation Reference
N-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-amine 4-OCH₃ 43 Moderate yield due to electron-donating effects
N-Benzyl-3-(4-CF₃-phenyl)prop-2-yn-1-amine 4-CF₃ 72 Higher yield attributed to electron-withdrawing CF₃ enhancing reactivity
25-NBF derivatives 4-F N/A Fluorine substitution improves metabolic stability and receptor binding
4-Nitrobenzylamine 4-NO₂ N/A Nitro groups reduce solubility but increase electrophilicity
  • Electron-Donating vs. Withdrawing Groups : The CF₃ group in N-Benzyl-3-(4-CF₃-phenyl)prop-2-yn-1-amine (72% yield) enhances reactivity in palladium-catalyzed couplings compared to the methoxy-substituted analog (43% yield), likely due to improved oxidative addition kinetics . Fluorine substituents in 25-NBF derivatives similarly enhance pharmacological stability .
  • Substitution Position : Para-substituted derivatives generally exhibit higher synthetic efficiency than ortho/meta analogs, as steric hindrance is minimized.
Degree of Substitution (DS) and Characterization

NMR techniques, such as ¹H-NMR and ¹⁵N-NMR, are critical for quantifying substitution efficiency. For example, N-benzyl chitosan showed a DS of 56% via ¹⁵N-NMR, comparable to ¹H-NMR-derived values (42–52%) . This highlights the consistency of NMR methods for evaluating benzyl-group incorporation, a principle applicable to this compound derivatives.

Table 2: DS Values for N-Benzylated Compounds

Compound DS (¹⁵N-NMR) DS (¹H-NMR) Observation Reference
N-Benzyl chitosan 56% 50–66% High reproducibility across techniques
Compound 5 42% 31–52% Variability due to depolymerization

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